Hexyl benzoate chemical properties and structure
Hexyl benzoate chemical properties and structure
An In-depth Technical Guide to the Core Chemical Properties and Structure of Hexyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexyl benzoate (CAS No. 6789-88-4) is an organic compound classified as a benzoate ester.[1] It is a colorless liquid recognized for its characteristic woody-green, piney, and balsamic odor.[2][3] Primarily utilized as a fragrance and flavoring agent in the cosmetics, perfume, and food industries, it also serves as a versatile solvent and fixative.[3][4] This technical guide provides a comprehensive overview of its chemical structure, core physicochemical properties, detailed experimental protocols for its synthesis, and a summary of its spectral, safety, and reactivity data, tailored for a scientific audience.
Chemical Structure and Identifiers
Hexyl benzoate is the ester formed from the condensation of benzoic acid and n-hexanol.
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Caption: Chemical Structure of Hexyl Benzoate.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | hexyl benzoate | [5][] |
| CAS Number | 6789-88-4 | [2] |
| Molecular Formula | C₁₃H₁₈O₂ | [2] |
| Molecular Weight | 206.28 g/mol | [2][5] |
| SMILES | CCCCCCOC(=O)C1=CC=CC=C1 | [5] |
| InChI Key | UUGLJVMIFJNVFH-UHFFFAOYSA-N | [5] |
| FEMA Number | 3691 | [2] |
| EINECS Number | 229-856-5 | [7] |
Physicochemical Properties
Hexyl benzoate is a clear, colorless liquid under standard conditions.[4][8] It is characterized by its insolubility in water but is soluble in organic solvents like alcohol.[9][10][11]
Table 2: Physicochemical Data
| Property | Value | Reference |
| Appearance | Colorless clear liquid | [2][4] |
| Odor | Woody-green, piney, balsamic | [2][3] |
| Boiling Point | 272 °C (at 760 mm Hg) | [2][5][] |
| Melting Point | Data not available | [5][7][12] |
| Density | 0.98 g/mL (at 25 °C) | [2][5][] |
| Refractive Index (n20/D) | 1.493 | [2][5] |
| Flash Point | >110 °C (>230 °F) | [2][10] |
| Vapor Pressure | 0.003 mmHg (at 25 °C, est.) | [10] |
| Water Solubility | 15.1 mg/L (at 24 °C) | [2] |
| logP (o/w) | 5.1 (at 25 °C) | [2] |
Experimental Protocols
Synthesis via Fischer Esterification
Hexyl benzoate is commonly synthesized via the Fischer esterification of benzoic acid with n-hexanol using a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3][7] The reaction is reversible and is driven to completion by using an excess of the alcohol and removing the water formed as a byproduct, often with a Dean-Stark apparatus.[13][14]
// Nodes A [label="1. Reactant Charging\n- Benzoic Acid\n- n-Hexanol (excess)\n- Toluene (solvent)\n- Acid Catalyst (e.g., H₂SO₄)"]; B [label="2. Reflux & Water Removal\n- Heat mixture to reflux\n- Collect water in Dean-Stark trap (4-6 hours)"]; C [label="3. Reaction Monitoring\n- Track progress via Thin-Layer\n Chromatography (TLC)"]; D [label="4. Work-up & Neutralization\n- Cool reaction mixture\n- Wash with NaHCO₃ solution\n- Wash with water and brine"]; E [label="5. Drying & Solvent Removal\n- Dry organic layer (e.g., MgSO₄)\n- Remove toluene via rotary evaporation"]; F [label="6. Purification\n- Purify crude product by\n vacuum distillation"]; G [label="7. Characterization\n- Confirm structure and purity\n (NMR, IR, GC-MS)"];
// Edges A -> B [label="Heat"]; B -> C [label="Sample periodically"]; C -> B [label="Incomplete"]; C -> D [label="Complete"]; D -> E; E -> F; F -> G; }
Caption: Electrochemical Synthesis Experimental Workflow.
Methodology:
-
Cell Assembly: Assemble an undivided 10 mL glass vial with two graphite electrodes (1 cm x 5 cm). [9]2. Reagent Loading: Add benzaldehyde (1.0 eq), n-hexanol, a solvent mixture (e.g., acetonitrile), and a supporting electrolyte such as tetrabutylammonium fluoride (TBAF) to the cell. [9]3. Electrolysis: Stir the mixture and apply a constant cell voltage of 5 V for approximately 5 hours. [9]4. Work-up: Monitor the reaction by TLC. Once complete, evaporate the excess solvents under reduced pressure.
-
Purification: Purify the crude product using normal-phase flash chromatography (e.g., with a hexane/ethyl acetate eluent) to obtain pure hexyl benzoate. [9]
Spectroscopic Data
Table 3: 1H and 13C NMR Spectral Data
| Spectrum | Chemical Shift (δ, ppm) | Assignment |
| 1H NMR | ~8.0 (m, 2H) | Aromatic (ortho to C=O) |
| ~7.5 (m, 1H) | Aromatic (para to C=O) | |
| ~7.4 (m, 2H) | Aromatic (meta to C=O) | |
| ~4.3 (t, 2H) | -O-CH₂ - | |
| ~1.7 (m, 2H) | -O-CH₂-CH₂ - | |
| ~1.3-1.4 (m, 6H) | -(CH₂ )₃-CH₃ | |
| ~0.9 (t, 3H) | -CH₃ | |
| 13C NMR | ~166.7 | C =O (Ester carbonyl) |
| ~132.8 | Aromatic (para) | |
| ~130.5 | Aromatic (quaternary) | |
| ~129.5 | Aromatic (ortho) | |
| ~128.3 | Aromatic (meta) | |
| ~65.1 | -O-CH₂ - | |
| ~31.5 | -CH₂ - | |
| ~28.6 | -CH₂ - | |
| ~25.6 | -CH₂ - | |
| ~22.5 | -CH₂ - | |
| ~14.0 | -CH₃ | |
| (Note: Approximate chemical shifts compiled from spectral database previews.)[1][15][16] |
Table 4: IR and Mass Spectrometry Data
| Spectrum | Key Peaks / Values | Assignment | Reference |
| IR | ~3070-3030 cm⁻¹ | Aromatic C-H Stretch | [17][18] |
| ~2960-2850 cm⁻¹ | Aliphatic C-H Stretch | [17][18] | |
| ~1720 cm⁻¹ | C=O Ester Stretch (strong) | [17][18] | |
| ~1270 cm⁻¹ | C-O Stretch | [17][18] | |
| ~1100 cm⁻¹ | O-C Stretch | [17][18] | |
| Mass Spec (EI) | m/z 206 | [M]⁺ (Molecular Ion) | [19][20] |
| m/z 123 | [C₆H₅COOH + H]⁺ | [19][20] | |
| m/z 105 | [C₆H₅CO]⁺ (Benzoyl cation) | [19][20] | |
| m/z 77 | [C₆H₅]⁺ (Phenyl cation) | [19][20] |
Reactivity and Stability
Hexyl benzoate exhibits reactivity typical of an ester. It can be hydrolyzed back to benzoic acid and n-hexanol under acidic or basic conditions. Esters react with acids, liberating heat. [7]Strong oxidizing acids can cause vigorous, exothermic reactions. [7]Heat is also generated upon interaction with caustic solutions, and flammable hydrogen gas can be produced by mixing with alkali metals and hydrides. [7]The compound is considered stable under recommended storage conditions: in a cool, dry, dark location in a tightly sealed container. [5][21]
Safety and Toxicology
Hexyl benzoate is classified as a skin irritant and can cause mild eye irritation. [5][9]It is also classified as hazardous to the aquatic environment with long-lasting effects. [22]
Table 5: GHS Hazard Information and Toxicity
| Category | Information | Reference |
| GHS Pictograms | GHS07 (Exclamation Mark), GHS09 (Environment) | [2][22] |
| Signal Word | Warning | [2] |
| Hazard Statements | H315: Causes skin irritation. H410: Very toxic to aquatic life with long lasting effects. | [2][22] |
| Precautionary Statements | P273: Avoid release to the environment. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [2][22] |
| Oral LD50 (Rat) | 12300 mg/kg | [5] |
| Dermal LD50 (Rabbit) | 21 mL/kg | [5] |
Standard personal protective equipment, including gloves and safety glasses, should be used when handling this chemical. [23]Spills should be absorbed with inert material and disposed of as hazardous waste. [24]
Conclusion
This technical guide provides essential data on hexyl benzoate for scientific and industrial applications. The information compiled, from its fundamental chemical structure and properties to detailed synthesis protocols and safety data, serves as a robust resource for researchers in chemistry, pharmacology, and materials science. The provided experimental workflows and tabulated data offer a practical foundation for the synthesis, characterization, and safe handling of this versatile benzoate ester.
References
- 1. Hexyl benzoate(6789-88-4) 1H NMR spectrum [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. studylib.net [studylib.net]
- 4. chemimpex.com [chemimpex.com]
- 5. sds.metasci.ca [sds.metasci.ca]
- 7. Cas 6789-88-4,Hexyl benzoate | lookchem [lookchem.com]
- 8. Hexyl benzoate(6789-88-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. Hexyl benzoate synthesis - chemicalbook [chemicalbook.com]
- 10. HEXYL 4-HYDROXYBENZOATE(1083-27-8) 1H NMR spectrum [chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. Showing Compound Hexyl benzoate (FDB020164) - FooDB [foodb.ca]
- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Hexyl benzoate(6789-88-4) 13C NMR spectrum [chemicalbook.com]
- 16. spectrabase.com [spectrabase.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Hexyl benzoate(6789-88-4) MS spectrum [chemicalbook.com]
- 20. Benzoic acid, hexyl ester [webbook.nist.gov]
- 21. directpcw.com [directpcw.com]
- 22. chemos.de [chemos.de]
- 23. hexyl benzoate, 6789-88-4 [thegoodscentscompany.com]
- 24. vigon.com [vigon.com]
